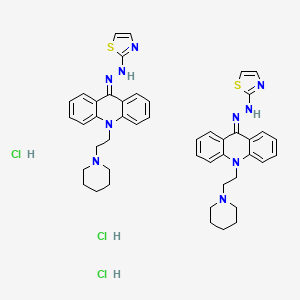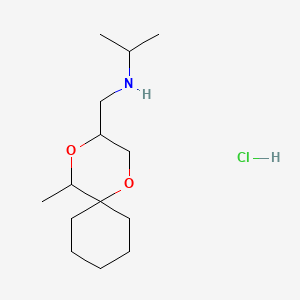
5-Methyl-N-(1-methylethyl)-1,4-dioxaspiro(5.5)undecane-3-methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Methyl-N-(1-methylethyl)-1,4-dioxaspiro(55)undecane-3-methanamine hydrochloride” is a complex organic compound It is characterized by its unique spiro structure, which includes a dioxaspiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5-Methyl-N-(1-methylethyl)-1,4-dioxaspiro(5.5)undecane-3-methanamine hydrochloride” typically involves multiple steps:
Formation of the Dioxaspiro Ring: This can be achieved through a cyclization reaction involving a diol and a suitable carbonyl compound under acidic conditions.
Introduction of the Methyl and Methylethyl Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides and bases.
Amination: The methanamine group can be introduced through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions could target the dioxaspiro ring or the methanamine group, potentially leading to ring opening or amine reduction.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines or oxides, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, “5-Methyl-N-(1-methylethyl)-1,4-dioxaspiro(5.5)undecane-3-methanamine hydrochloride” can be used as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of spiro compounds.
Biology
The compound may have potential applications in biological research, particularly in the study of spiro compounds’ interactions with biological molecules. It could serve as a model compound for studying the behavior of spiro structures in biological systems.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of “5-Methyl-N-(1-methylethyl)-1,4-dioxaspiro(5.5)undecane-3-methanamine hydrochloride” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dioxaspiro ring could play a role in stabilizing the compound’s interaction with its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxaspiro(4.5)decane: A simpler spiro compound with a similar ring structure.
5-Methyl-1,4-dioxaspiro(4.5)decane: A related compound with a methyl group on the spiro ring.
N-(1-Methylethyl)-1,4-dioxaspiro(4.5)decane-3-methanamine: A compound with a similar amine group but a different spiro ring size.
Uniqueness
“5-Methyl-N-(1-methylethyl)-1,4-dioxaspiro(5.5)undecane-3-methanamine hydrochloride” is unique due to its specific combination of functional groups and ring structure. This uniqueness could confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
97306-28-0 |
|---|---|
Molekularformel |
C14H28ClNO2 |
Molekulargewicht |
277.83 g/mol |
IUPAC-Name |
N-[(5-methyl-1,4-dioxaspiro[5.5]undecan-3-yl)methyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H27NO2.ClH/c1-11(2)15-9-13-10-16-14(12(3)17-13)7-5-4-6-8-14;/h11-13,15H,4-10H2,1-3H3;1H |
InChI-Schlüssel |
GRHTWSMAZATPNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2(CCCCC2)OCC(O1)CNC(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




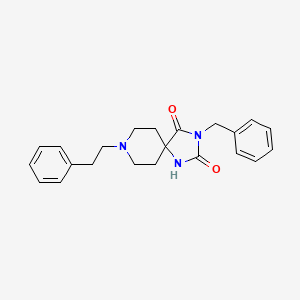
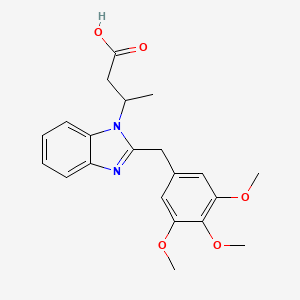


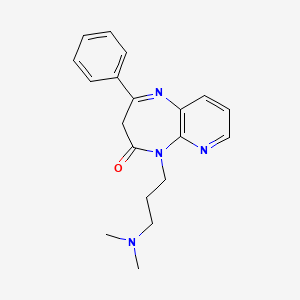

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12742896.png)
![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)

